Differential Metabolic Processing of 2E,5Z,8Z- vs. 3E,5Z,8Z-Tetradecatrienoyl-CoA
The 2E,5Z,8Z-tetradecatrienoyl-CoA isomer is the direct substrate for the subsequent hydration step (catalyzed by enoyl-CoA hydratase) in the core β-oxidation pathway [1]. In contrast, the related (3E,5Z,8Z)-tetradecatrienoyl-CoA isomer cannot be hydrated directly and instead represents a metabolic branch point requiring the specific action of a Δ3,Δ2-enoyl-CoA isomerase to convert it into the 2E-isomer before further degradation can occur [1]. This demonstrates that the isomers are not functionally interchangeable in a metabolic context.
| Evidence Dimension | Position in metabolic pathway |
|---|---|
| Target Compound Data | Direct substrate for enoyl-CoA hydratase |
| Comparator Or Baseline | (3E,5Z,8Z)-Tetradecatrienoyl-CoA (Identifier CHEBI:233828) [2] |
| Quantified Difference | Comparator requires an additional isomerization step not needed by the target compound |
| Conditions | Mitochondrial β-oxidation pathway (human) |
Why This Matters
For researchers studying metabolic flux or enzyme kinetics of the β-oxidation pathway, using the correct 2E-isomer ensures that the measured reaction rates are attributable to the intended enzyme (e.g., enoyl-CoA hydratase) and not confounded by an upstream isomerization step.
- [1] SysBioChalmers/Human-GEM. (2023). Bad GPRs for Mitochondrial delta-3-delta-2-enoyl-CoA Isomerization Reactions. GitHub Issue #756. View Source
- [2] Rhea - reaction knowledgebase. (n.d.). (3E,5Z,8Z)-tetradecatrienoyl-CoA (CHEBI:233828). View Source
